molecular formula C6H7N5O B1384190 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 5899-94-5

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1384190
CAS RN: 5899-94-5
M. Wt: 165.15 g/mol
InChI Key: VOSRESBYHLVUSD-UHFFFAOYSA-N
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Description

“7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .


Synthesis Analysis

Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of this compound involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Step Synthesis : Efficient procedures for the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives of [1,2,4]triazolo[1,5-a]pyrimidine were developed. This process is notable for its high yield and regioselectivity, which is critical for preparing biologically active compounds (Massari et al., 2017).

  • Supercritical Carbon Dioxide Synthesis : The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide, demonstrating a novel, solvent-free approach (Baklykov et al., 2019).

  • Crystal Structure and Spectroscopic Characterization : A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized. Its structure and properties were analyzed using X-ray diffraction and spectroscopic techniques, offering insights into its molecular architecture (Lahmidi et al., 2019).

Biological Activities

  • Antiviral Properties : Compounds synthesized from [1,2,4]triazolo[1,5-a]pyrimidin-5-one demonstrated significant anti-HIV-1 and anti-HSV-1 activities, suggesting their potential as non-nucleoside antiviral agents (Abdel-Hafez et al., 2002).

  • Antitumor and Antiviral Activities : A study explored the preparation of triazolo[4,5-d]pyrimidin-7(6H)-ones and their derivatives, examining their in vitro antitumor and antiviral activities. This highlighted the potential of these compounds in medical research (Islam et al., 2008).

  • Anti-Leishmanial Effects : Novel 1,2,4-triazolo[1,5-a]pyrimidine complexes were developed and evaluated for their activity against Leishmania species. These compounds showed promising results comparable to reference drugs, with minimal toxicity towards macrophages (Ramírez-Macías et al., 2011).

Chemical Transformations

  • Diverse Synthesis Methods : Research on the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives has led to new methods for creating polycyclic heterocycles, expanding the possibilities for creating complex molecular structures (Pyatakov et al., 2015).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which this compound is based on, is considered a privileged scaffold that may be useful for the preparation of biologically active compounds . Therefore, future research could focus on exploring its potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

7-amino-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSRESBYHLVUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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